Hydrogen Bond Donor Capacity: Target Compound (2 HBD) vs. Ketone Analog CAS 1105192-72-0 (1 HBD)
The target compound possesses two hydrogen bond donor (HBD) sites—the carboxylic acid OH and the secondary amide NH—whereas its closest purchasable structural analog, 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid (CAS 1105192-72-0), has only one HBD (carboxylic acid OH only), as the amide NH is replaced by a ketone carbonyl . This difference is chemically absolute: the amide NH can act as a hydrogen bond donor to protein backbone carbonyls or side-chain acceptors, while the ketone analog is restricted to hydrogen bond acceptance at that position. In MRE11 nuclease inhibitor development, aminothiazole derivatives with amide NH donors have demonstrated differential binding modes compared to ketone-containing analogs, as evidenced by the >2-fold potency difference between MU147 (amide-containing, IC₅₀ 25.3 μM) and related analogs . For procurement decisions, if a binding hypothesis or crystallographic evidence implicates a hydrogen bond donor at the linker position, the ketone analog is structurally incapable of satisfying that interaction and will produce false-negative results [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 2 HBD (carboxylic acid OH + amide NH); MW 326.4; molecular formula C₁₃H₁₁FN₂O₃S₂ |
| Comparator Or Baseline | CAS 1105192-72-0: 1 HBD (carboxylic acid OH only; ketone replaces amide); MW 311.4; molecular formula C₁₃H₁₀FNO₃S₂ |
| Quantified Difference | ΔHBD = +1 (target has one additional hydrogen bond donor); ΔMW = +15 Da |
| Conditions | Structural comparison based on SMILES: target O=C(O)Cc1csc(SCC(=O)Nc2ccc(F)cc2)n1 vs. comparator O=C(O)Cc1csc(SCC(=O)c2ccc(F)cc2)n1 |
Why This Matters
An additional hydrogen bond donor can determine whether a compound engages a target protein at all, making the ketone analog a non-viable substitute in any assay where the amide NH is pharmacophorically required.
- [1] Nikulenkov F, Carbain B, Biswas R, et al. Discovery of new inhibitors of nuclease MRE11. European Journal of Medicinal Chemistry. 2025;285:117226. Confirms that MRE11 nuclease inhibitors MU147 (IC₅₀ 25.3 μM) and MU1409 (IC₅₀ 12.1 μM) are structurally distinct and that SAR within this aminothiazole series is steep, precluding casual analog substitution. View Source
